
trans-3-(3-Hydroxypropenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol is an organic compound characterized by a phenolic structure with a hydroxyprop-1-en-1-yl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol typically involves the reaction of a phenolic compound with an appropriate aldehyde or ketone under basic or acidic conditions. One common method is the aldol condensation reaction, where the phenol reacts with an aldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated alcohols.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
科学研究应用
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (E)-3-(3-Hydroxyprop-1-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar structure with a methoxy group on the benzene ring.
(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: An acetate derivative of the phenolic compound.
Uniqueness
(E)-3-(3-Hydroxyprop-1-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the hydroxyprop-1-en-1-yl group provides distinct chemical properties compared to other phenolic compounds.
属性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
3-[(E)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7,10-11H,6H2/b4-2+ |
InChI 键 |
DLIYAKCMSBOEGO-DUXPYHPUSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)/C=C/CO |
规范 SMILES |
C1=CC(=CC(=C1)O)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B12839767.png)


![1-Bromo-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B12839780.png)

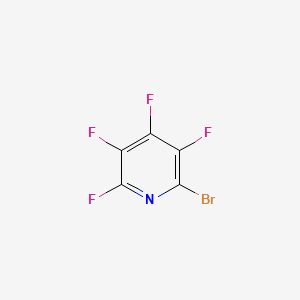
![2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12839800.png)
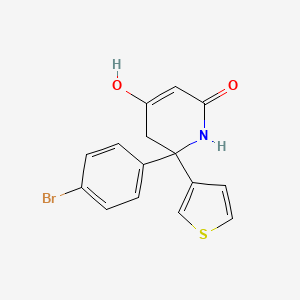
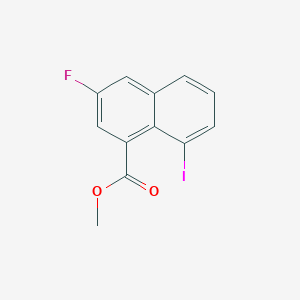
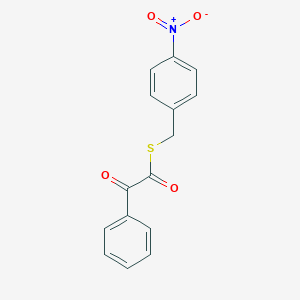
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-4-methoxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B12839830.png)
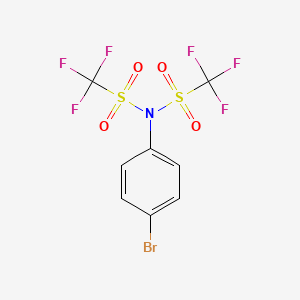

![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-6-(4-methylbenzoyl)sulfanyl-5-phenylmethoxyoxan-3-yl] acetate](/img/structure/B12839846.png)
